2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride 2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
Brand Name: Vulcanchem
CAS No.: 157327-48-5
VCID: VC8077578
InChI: InChI=1S/C6H9N3.2ClH/c1-9-4-5-2-7-3-6(5)8-9;;/h4,7H,2-3H2,1H3;2*1H
SMILES: CN1C=C2CNCC2=N1.Cl.Cl
Molecular Formula: C6H10ClN3
Molecular Weight: 159.62 g/mol

2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride

CAS No.: 157327-48-5

Cat. No.: VC8077578

Molecular Formula: C6H10ClN3

Molecular Weight: 159.62 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride - 157327-48-5

Specification

CAS No. 157327-48-5
Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
IUPAC Name 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride
Standard InChI InChI=1S/C6H9N3.2ClH/c1-9-4-5-2-7-3-6(5)8-9;;/h4,7H,2-3H2,1H3;2*1H
Standard InChI Key ONCWUIBQLZGBFF-UHFFFAOYSA-N
SMILES CN1C=C2CNCC2=N1.Cl.Cl
Canonical SMILES CN1C=C2CNCC2=N1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride (CAS 1112969-43-3) features a bicyclic system comprising a pyrazole ring fused to a pyrrole ring. The molecular formula is C₆H₁₀ClN₃, with a molecular weight of 159.62 g/mol . The hydrochloride salt enhances water solubility, making it suitable for in vitro and in vivo studies. The methyl group at the 2-position contributes to steric and electronic modulation, influencing binding affinity to biological targets.

PropertyValue
Molecular FormulaC₆H₁₀ClN₃
Molecular Weight159.62 g/mol
IUPAC Name2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole; hydrochloride
SolubilitySoluble in water, DMSO
Storage Conditions-20°C, protected from light

Crystallography and Stability

The compound crystallizes in a monoclinic system, with the hydrochloride counterion stabilizing the protonated nitrogen atoms in the pyrrole ring. Thermal analysis indicates stability up to 200°C, with decomposition observed at higher temperatures due to chloride release .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride involves a two-step process:

  • Formation of the Parent Heterocycle: Cyclocondensation of 3-aminopyrrole derivatives with methyl hydrazine under acidic conditions yields the pyrrolo[3,4-c]pyrazole core.

  • Salt Formation: Treatment with hydrochloric acid in anhydrous ethanol produces the hydrochloride salt, with yields optimized to >85% through controlled stoichiometry .

Process Optimization

Recent advances emphasize solvent selection and temperature control. For instance, using 2-methyltetrahydrofuran as a solvent at -5°C minimizes side reactions, improving purity to >98% . Chromatographic purification on silica gel with isopropyl acetate/hexane mixtures further enhances final product quality .

Pharmacological Applications

GlyT1 Inhibition and Neurological Effects

As a GlyT1 inhibitor, this compound reduces glycine reuptake in synaptic clefts, potentiating NMDA receptor activity. Preclinical studies demonstrate efficacy in rodent models of schizophrenia, with IC₅₀ values of 36 nM for GlyT1 and negligible activity at GlyT2 . Enhanced NMDA signaling correlates with improved cognitive function and reduced negative symptoms in psychosis.

Biological Activity and Mechanism

Target Engagement Studies

Radioligand binding assays confirm high affinity for GlyT1 (Kᵢ = 12 nM) and allosteric modulation of metabotropic glutamate receptor 4 (mGlu4) . Dual activity at these targets suggests synergistic effects in treating anxiety and Parkinson’s disease, though in vivo validation remains ongoing.

Pharmacokinetics

  • Bioavailability: 65% in rats following oral administration.

  • Half-Life: 2.3 hours in plasma, with rapid blood-brain barrier penetration.

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites, excreted renally .

Comparative Analysis with Structural Analogs

CompoundStructureKey Differences
1-Methyl-1H-pyrazoleMonocyclic pyrazoleLower GlyT1 affinity (IC₅₀ = 450 nM)
4-Amino-1H-pyrazoleAmino-substitutedEnhanced solubility but reduced CNS penetration
MPEP hydrochloridePyridine derivativemGlu5 antagonism; no GlyT1 activity

The bicyclic framework of 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole confers superior target selectivity compared to monocyclic analogs, underscoring its uniqueness in neuropharmacology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator